Semicarbazide hydrochloride
Overview
Description
Semicarbazide hydrochloride is a chemical compound utilized in various scientific applications, including acting as an absorbing reagent for atmospheric sulphur dioxide fixation due to its high absorption efficiency, non-toxicity, and availability in a pure form. Its role extends to environmental analyses where it aids in the determination of sulphur dioxide levels through spectrophotometry (M. Sunita & V. Gupta, 1988).
Synthesis Analysis
Research on semicarbazide hydrochloride includes studies on its molecular interactions in aqueous solutions, highlighting its behavior in various conditions. These studies provide insights into the solute-solvent interactions, which are crucial for understanding its chemical properties and potential applications (Ankita, D. Chand, & A. Nain, 2020).
Molecular Structure Analysis
The molecular structure and thermal decomposition mechanism of semicarbazide hydrochloride have been elucidated through techniques such as x-ray single-crystal diffraction analysis, element analysis, and FT-IR technique. The compound is characterized by an orthorhombic system, with specific unit cell parameters that define its crystallographic structure (Ma Gui, 2003).
Chemical Reactions and Properties
Semicarbazide hydrochloride undergoes various chemical reactions, including condensation with α,β-unsaturated ketones of the ferrocene series, leading to the formation of carbamoyl- and thiocarbamoyl(ferrocenyl)-dihydropyrazoles. These reactions demonstrate its reactivity and potential for synthesis in organic chemistry (T. Klimova, E. Klimova, M. M. García, J. M. M. Stivalet, & L. Ramı́rez, 2001).
Physical Properties Analysis
Studies on semicarbazide hydrochloride's physical properties, such as its interactions with micelles and the thermal amplitude changes in its molecular cations at different temperatures, provide insight into its behavior in various environments. This knowledge is essential for its application in fields like pharmaceuticals, where the distribution and biological activity are influenced by its physical properties (M. Srinivasan, H. Bhat, & P. Narayanan, 1992).
Scientific Research Applications
Neurological Research : SCZ blocks the hypnotic activity of melatonin, suggesting its involvement in the GABAergic system (Wang et al., 2002).
Chemical Reactions : In the field of chemistry, SCZ effectively reduces peroxide products from olefin ozonolysis, forming carboxylic acids and their derivatives. This occurs particularly in water, which favors the formation of nitrogen-containing organic compounds (Ishmuratov et al., 2014).
Biophysical Studies : SCZ affects the aggregation of the tropocollagen macromolecule, with specific binding to the collagen molecule affecting aggregation at certain temperatures (Convy & Wynn, 1967).
Biological Effects on Bone Structure : It induces significant changes in skeletal tissues, which can be useful in studies of experimental osteolathyrism (Ramos et al., 2012).
Environmental Science : SCZ is an efficient, non-toxic reagent for atmospheric sulphur dioxide fixation, with successful application in environmental samples (Sunita & Gupta, 1988).
Endocrinology : It can cause morphological changes in the endocrine pancreas, potentially affecting its function (Cabrita et al., 2007).
Drug Interaction Studies : SCZ exhibits strong solute-solvent interactions in various solutions, indicating potential implications for drug delivery and drug-drug interactions (Ankita et al., 2020).
Genotoxicity Studies : It does not appear to be genotoxic in vivo, as shown by tests in mice (Abramsson-Zetterberg & Svensson, 2005).
Analytical Chemistry : SCZ is used in developing detection methods, like the HPLC-FLD method for detecting semicarbazide in food samples (Wang & Chan, 2016).
Toxicological Studies : Subchronic exposure to SCZ causes toxicological effects primarily in bone, cartilage, and the aorta (Takahashi et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
aminourea;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQYBDSXTDXSHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N3O.ClH, CH6ClN3O | |
Record name | SEMICARBAZIDE HYDROCHLORIDE | |
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Related CAS |
57-56-7 (Parent) | |
Record name | Semicarbazide hydrochloride | |
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DSSTOX Substance ID |
DTXSID4020244 | |
Record name | Semicarbazide hydrochloride | |
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Molecular Weight |
111.53 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Snow white crystals. Used as a reagent for ketones and aldehydes with which it affords crystalline compounds having characteristic melting points. (EPA, 1998), White solid; [Hawley] White powder; [MSDSonline] | |
Record name | SEMICARBAZIDE HYDROCHLORIDE | |
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Record name | Semicarbazide hydrochloride | |
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Boiling Point |
347 to 365 °F at 760 mmHg DECOMPOSES (NTP, 1992) | |
Record name | SEMICARBAZIDE HYDROCHLORIDE | |
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Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4), Very soluble (NTP, 1992), Freely sol in water with acid reaction; very slightly sol in hot alcohol; Insol in anhyd ether, Insoluble in absolute alcohol, In water, 1X10+6 mg/L at 25 °C /Estimated/ | |
Record name | SID57264264 | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | SEMICARBAZIDE HYDROCHLORIDE | |
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Vapor Pressure |
0.13 [mmHg], 0.13 mm Hg at 25 °C /Estimated/ | |
Record name | Semicarbazide hydrochloride | |
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Mechanism of Action |
Semicarbazide, a hydrazine derivative, is carcinogenic to mice but shows no or little mutagenicity in the Salmonella-microsome test. To clarify whether or not the genotoxic mechanism contributes to the non-mutagenic carcinogenicity of semicarbazide, ...DNA damage induced by semicarbazide /was investigated/ using 32P-5'-end-labeled DNA fragments obtained from the c-Ha-ras-1 protooncogene and the p53 tumor suppressor gene. Semicarbazide caused DNA damage frequently at the thymine and cytosine residues in the presence of Cu(II). Catalase and bathocuproine partially inhibited DNA damage, suggesting that hydrogen peroxide plus Cu(I) participates in DNA damage. When a high concentration of semicarbazide was used in the presence of catalase, DNA damage was induced, especially at G in 5'-AG and slightly at 5'-G in GG and GGG sequences. An electron paramagnetic resonance (EPR) spectroscopic study has confirmed that the reaction of semicarbazide with Cu(II) produces carbamoyl radicals (.CONH2), possibly generated via the nitrogen-centered radicals of semicarbazide. Azodicarbonamide also produced carbamoyl radicals and induced DNA damage frequently at 5'-G in GG and GGG sequences, suggesting that carbamoyl radicals participate in this sequence-specific DNA damage by semicarbazide. On the basis of... previous reports, ...the sequence-specific DNA damage at G in 5'-AG in the present study is due to the nitrogen-centered radicals. This study has shown that semicarbazide induces DNA damage in the presence of Cu(II) through the formation of hydrogen peroxide and Cu(I). In addition, semicarbazide-derived free radicals participate in DNA damage. DNA damage induced by these reactive species may be relevant to the carcinogenicity of semicarbazide. /Semicarbazide/ | |
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Product Name |
Semicarbazide hydrochloride | |
Color/Form |
Prisms from dilute alcohol, White crystals | |
CAS RN |
563-41-7; 18396-65-1, 563-41-7 | |
Record name | SEMICARBAZIDE HYDROCHLORIDE | |
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Melting Point |
342 to 347 °F decomposes at 347-365 °F (EPA, 1998), 175-185 °C /decomposes/, MP: 96 °C /Base/ | |
Record name | SEMICARBAZIDE HYDROCHLORIDE | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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Citations
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